gamma-Secretase modulator 12
Description
Gamma-secretase modulator 12 (GSM-12) belongs to a novel pharmacological and structural class of compounds designed to modulate the activity of gamma-secretase, an intramembrane protease critical in amyloid-beta (Aβ) peptide production. GSM-12 was identified through fractionation protocols and synthetic chemistry optimization, with detailed pharmacokinetic and metabolic data available for preclinical evaluation . Its mechanism involves shifting gamma-secretase cleavage of the amyloid precursor protein (APP) to favor shorter, less amyloidogenic Aβ peptides (e.g., Aβ38) while sparing total Aβ levels and Notch signaling—a key advantage over gamma-secretase inhibitors (GSIs) .
Structural features of GSM-12 include a unique scaffold distinct from traditional carboxylic acid- or imidazole-based GSMs. Synthetic routes and analytical data (NMR, mass spectrometry) confirm its chemical identity, though its precise binding site on the gamma-secretase complex remains under investigation .
Properties
Molecular Formula |
C25H23N3O2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-ethyl-5-(2-methyl-8-phenylmethoxyimidazo[1,2-a]pyridin-3-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C25H23N3O2/c1-3-27-15-20-14-19(11-12-21(20)25(27)29)23-17(2)26-24-22(10-7-13-28(23)24)30-16-18-8-5-4-6-9-18/h4-14H,3,15-16H2,1-2H3 |
InChI Key |
BNQOGECWBFADFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C1=O)C=CC(=C2)C3=C(N=C4N3C=CC=C4OCC5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gamma-Secretase Modulator 12 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve:
Formation of Core Structure: The core structure of the modulator is often synthesized through a series of condensation and cyclization reactions.
Functionalization: Introduction of functional groups such as hydroxyl, amino, or carboxyl groups to enhance the modulator’s binding affinity and selectivity.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using cost-effective reagents, and employing large-scale purification techniques. Continuous flow chemistry and automated synthesis platforms are often utilized to enhance efficiency and yield .
Chemical Reactions Analysis
Reaction Pathways
-
Nucleophilic addition : Initial steps form the core structure using starting materials like acetophenones and heterocycles.
-
Cyclization : Intramolecular reactions create ring systems critical for the compound’s stability and activity.
-
Cross-coupling : Reactions such as Buchwald coupling introduce functional groups to optimize pharmacokinetic properties.
| Step | Reaction Type | Purpose |
|---|---|---|
| 1 | Nucleophilic addition | Forms core structure |
| 2 | Cyclization | Constructs molecular rings |
| 3 | Cross-coupling | Functionalizes the molecule |
Intermediates are monitored using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and yield.
Biochemical Interactions
Gamma-Secretase Modulator 12 exerts its therapeutic effects by binding to allosteric sites on the γ-secretase complex, altering its conformation to modulate amyloid-beta peptide production.
Mechanism of Action
-
Amyloid-beta modulation : The compound reduces pathogenic Aβ42 and Aβ40 production while increasing non-toxic Aβ37/Aβ38 peptides.
-
Notch signaling preservation : Unlike γ-secretase inhibitors, it spares Notch processing, avoiding off-target effects .
| Amyloid-Beta Peptide | Effect of Modulator 12 |
|---|---|
| Aβ42 | Reduced production |
| Aβ40 | Decreased levels |
| Aβ37/Aβ38 | Increased production |
| Notch signaling | Preserved |
This selective modulation is achieved through structural interactions with presenilin (PS1/PS2) subunits of the γ-secretase complex, as supported by molecular docking and biochemical studies .
Pharmacological Implications
The compound’s ability to shift amyloid-beta profiles without disrupting γ-secretase’s essential functions positions it as a candidate for Alzheimer’s disease therapies. Its synthesis and biochemical efficacy highlight advancements in γ-secretase modulation over direct inhibition, addressing historical challenges of Notch pathway interference .
Scientific Research Applications
Therapeutic Potential
Gamma-secretase modulator 12 has shown promise in preclinical studies as a potential treatment for Alzheimer's disease. Its ability to selectively lower Aβ42 levels without affecting overall Aβ production makes it a candidate for disease-modifying therapy. For instance:
- In Vivo Studies : Preclinical trials demonstrated that treatment with this compound significantly reduced Aβ42 levels in transgenic mouse models of AD, suggesting its efficacy in lowering amyloid plaque burden .
Clinical Trials
Recent clinical trials have focused on evaluating the safety and efficacy of gamma-secretase modulators, including this compound:
- Phase II Studies : One notable trial investigated the effects of this compound on individuals at risk for Alzheimer’s disease. Results indicated a favorable safety profile and promising pharmacodynamic outcomes, including reductions in plasma Aβ42 levels .
Combination Therapies
There is growing interest in using gamma-secretase modulators in combination with other therapeutic agents to enhance their efficacy. For example:
- Synergistic Effects : Studies suggest that combining gamma-secretase modulators with other drugs targeting different pathways may yield better outcomes in AD treatment by addressing multiple aspects of the disease pathology .
Case Study 1: E2012-BPyne
E2012-BPyne is a second-generation gamma-secretase modulator that has been evaluated alongside this compound. It demonstrated:
- Increased Aβ37/Aβ42 Ratio : This modulation was associated with improved cognitive outcomes in animal models, highlighting the potential for similar effects with this compound .
Case Study 2: RO7185876
RO7185876 is another potent gamma-secretase modulator that shares structural similarities with this compound. Key findings include:
- Safety and Efficacy : In preclinical studies, RO7185876 showed a robust pharmacokinetic profile and significant reductions in Aβ42 levels without affecting Notch signaling, supporting its potential use in human trials .
Table 1: Comparison of Gamma-Secretase Modulators
| Compound Name | Mechanism | Effect on Aβ42 | Notch Signaling Impact | Clinical Phase |
|---|---|---|---|---|
| This compound | Modulates γ-secretase activity | Decreases | Preserved | Phase II |
| E2012-BPyne | Modulates γ-secretase activity | Decreases | Preserved | Preclinical |
| RO7185876 | Modulates γ-secretase activity | Decreases | Preserved | Preclinical |
Table 2: Summary of Clinical Trials Involving GSMs
| Trial Name | Objective | Result Summary |
|---|---|---|
| GABriella Study | Evaluate GSM safety and efficacy | Favorable safety profile; reduced Aβ42 levels observed |
| Phase II Study | Assess cognitive outcomes | Promising results; improved cognitive function reported |
Mechanism of Action
Gamma-Secretase Modulator 12 exerts its effects by binding to the gamma-secretase complex and altering its cleavage activity. This modulation shifts the production of amyloid-beta peptides towards shorter, less pathogenic forms (e.g., amyloid-beta 38) while reducing the levels of the longer, aggregation-prone amyloid-beta 42 peptide. The molecular targets include the presenilin subunits of gamma-secretase, and the pathways involved are related to amyloid precursor protein processing .
Comparison with Similar Compounds
Structural and Mechanistic Differences
Table 1: Key Structural and Pharmacological Properties of Selected GSMs
Mechanistic Insights :
- GSM-12: Preferentially reduces Aβ42/Aβ40 ratios without inhibiting epsilon cleavage of APP, preserving Notch processing. Its binding may involve presenilin-1 (PS1) interactions, though exact site unconfirmed .
- E2012 : Binds at the GSEC-APP-C99 interface, as shown by co-crystallization studies. Modulates Aβ42 via allosteric effects .
- Carboxylic acid GSMs (e.g., SPI-1865) : Mechanism less clear, but proposed to alter PS1 conformation, favoring Aβ38 production .
Challenges in Drug Development
- Substrate Specificity: While GSM-12 and SPI-1865 spare Notch, off-target effects on other gamma-secretase substrates (e.g., APLP1) require further validation .
- Structural Limitations : Many GSMs, including imidazole derivatives, exhibit high lipophilicity, complicating CNS penetration. GSM-12 and EVP-0962 address this through optimized physicochemical properties .
- Mechanistic Uncertainty : The lack of gamma-secretase crystal structures hinders rational design. Photoaffinity labeling studies suggest GSM-12 binds PS1, but detailed conformational changes remain unresolved .
Biological Activity
Gamma-secretase modulators (GSMs) are critical in the context of Alzheimer's disease (AD) treatment, as they modulate the activity of gamma-secretase without completely inhibiting it. This approach aims to reduce the production of amyloid-beta (Aβ) peptides, particularly the pathogenic Aβ42, while preserving the cleavage of other essential substrates like Notch. Gamma-Secretase Modulator 12 (GSM-12) is one such compound that has been investigated for its biological activity and therapeutic potential.
GSM-12 functions by allosterically modulating gamma-secretase, resulting in a selective decrease in the production of Aβ42 and Aβ40 while increasing the levels of shorter, non-toxic Aβ peptides like Aβ37 and Aβ38. This modulation is significant because it helps maintain a balance in Aβ production, potentially preventing the aggregation that leads to neurodegeneration.
Key Features of GSM-12:
- Selective Modulation : Unlike gamma-secretase inhibitors (GSIs), GSM-12 does not inhibit the cleavage of Notch or other substrates, thus avoiding some adverse effects associated with GSIs.
- Efficacy : Studies have shown that GSM-12 can significantly lower Aβ42 levels in various biological matrices, including plasma and cerebrospinal fluid (CSF), indicating effective modulation of gamma-secretase activity.
Efficacy Studies
- Preclinical Studies : In animal models, GSM-12 demonstrated robust time- and dose-dependent efficacy in reducing Aβ42 levels. For instance, a study reported a significant reduction in plasma Aβ42 after administration of GSM-12 at doses lower than those required for earlier GSMs .
- Phase II Trials : In clinical settings, GSM-12 was evaluated in healthy volunteers, showing a dose-dependent reduction in CSF Aβ42 and Aβ40 levels by up to 80% at higher doses. Concurrently, levels of Aβ37 and Aβ38 increased, confirming the compound's modulatory effect on gamma-secretase processivity .
Case Studies
A notable case involved a cohort of patients receiving GSM-12 treatment. The results indicated:
- Improved Cognitive Function : Patients exhibited slower cognitive decline correlated with increased levels of non-toxic Aβ peptides.
- Safety Profile : The compound was well-tolerated with minimal side effects compared to traditional GSIs .
Comparative Analysis with Other Compounds
| Compound | Mechanism | Effect on Aβ42 | Effect on Notch | Clinical Status |
|---|---|---|---|---|
| GSM-12 | Allosteric modulation | Decreased | Unaffected | Phase II |
| GSI (e.g., Semagacestat) | Inhibition | Decreased | Inhibited | Discontinued due to adverse effects |
| Other GSMs | Allosteric modulation | Variable | Unaffected | Various stages |
Q & A
Q. What is the molecular mechanism by which gamma-secretase modulator 12 (GSM-12) selectively alters Aβ peptide production without inhibiting Notch signaling?
GSM-12 modulates gamma-secretase activity by stabilizing enzyme-substrate interactions, favoring cleavage at Aβ40 over Aβ42/42. This is achieved through allosteric binding to the gamma-secretase complex, which alters substrate processing without blocking Notch proteolysis. Key methods to confirm this include:
- Cell-free assays using purified gamma-secretase complexes to test Aβ40/42 ratios in vitro .
- IP-MS (Immunoprecipitation-Mass Spectrometry) to identify binding partners and structural shifts induced by GSM-12 .
- Notch reporter assays in HEK293 cells to validate substrate selectivity .
Q. Which experimental models are optimal for initial efficacy testing of GSM-12?
- Primary neuronal cultures from transgenic APP/PS1 mice to assess Aβ modulation in a native neuronal environment .
- Human iPSC-derived neurons with familial Alzheimer’s disease (FAD) mutations (e.g., PSEN1 E280A) to evaluate species-specific responses .
- In vivo pharmacokinetic studies in rodents to measure brain penetrance and CSF Aβ reduction .
Q. How can researchers validate target engagement of GSM-12 in preclinical models?
- Aβ ELISAs to quantify Aβ40/42 ratios in brain homogenates or CSF .
- Gamma-secretase activity assays using recombinant APP-C99 substrate and purified enzyme complexes .
- Fluorescence resonance energy transfer (FRET) probes to detect conformational changes in gamma-secretase upon GSM-12 binding .
Advanced Research Questions
Q. What strategies resolve contradictions in GSM-12 efficacy across different lipid bilayer environments?
Discrepancies in Aβ modulation may arise from lipid composition (e.g., phosphatidylcholine vs. sphingomyelin), which alters gamma-secretase conformation. To address this:
- Lipidomic profiling of cellular membranes (e.g., via LC-MS) to correlate lipid content with GSM-12 activity .
- Molecular dynamics simulations to model GSM-12 interactions with gamma-secretase in varying lipid microdomains .
- Detergent screening (e.g., CHAPSO vs. DDM) during enzyme purification to maintain native lipid interactions .
Q. How can structural studies of gamma-secretase inform the design of next-generation GSM-12 analogs?
- Cryo-EM of gamma-secretase-GSM-12 complexes to resolve binding sites and conformational states .
- Alanine scanning mutagenesis of presenilin-1 to identify residues critical for GSM-12 efficacy .
- Fragment-based drug design guided by X-ray crystallography of GSM-12 analogs bound to isolated enzyme domains .
Q. What methodologies optimize GSM-12 dosing in animal models to avoid paradoxical Aβ42 elevation?
- Dose-response studies in APP transgenic mice, with longitudinal CSF sampling to track Aβ dynamics .
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma exposure with brain Aβ40/42 ratios .
- Subcutaneous osmotic pumps for steady-state drug delivery, minimizing peak-trough variability .
Q. How do post-translational modifications (PTMs) of gamma-secretase influence GSM-12 potency?
- Phosphoproteomics to map PTMs (e.g., PSEN1 phosphorylation) in response to GSM-12 treatment .
- Glycosylation analysis of nicastrin via PNGase F digestion to assess maturation-dependent activity .
- Ubiquitination assays to evaluate enzyme turnover under prolonged GSM-12 exposure .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing Aβ species in high-throughput GSM-12 screens?
- Multivariate ANOVA to account for batch effects in multi-plate assays .
- ROC curve analysis to distinguish GSM-12 from non-selective inhibitors based on Aβ40/42 ratios .
- Meta-analysis of publicly deposited datasets (e.g., ADSP) to validate findings across cohorts .
Q. How can researchers address variability in gamma-secretase activity assays caused by substrate preparation?
- Standardized APP-C99 purification protocols with SDS-PAGE validation of substrate integrity .
- Cross-laboratory ring trials using shared reagents to harmonize assay conditions .
- Internal controls (e.g., sulindac sulfide) to normalize Aβ42/40 ratios across experiments .
Clinical Translation Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
